Cas no 1228553-89-6 (2-(1S)-1-aminoethyl-5-methoxyphenol)

2-(1S)-1-Aminoethyl-5-methoxyphenol is a chiral phenolic compound featuring an aminoethyl substituent in the (S)-configuration and a methoxy group at the 5-position. This structurally distinct molecule is of interest in synthetic and medicinal chemistry due to its potential as a building block for pharmaceuticals and fine chemicals. The presence of both amino and phenolic functional groups allows for versatile reactivity, enabling applications in asymmetric synthesis and ligand design. Its chiral center offers stereoselective advantages in the development of enantiomerically pure compounds. The methoxy group further enhances stability and modulates electronic properties, making it valuable for tailored molecular modifications. Suitable for research and industrial applications requiring precise stereochemical control.
2-(1S)-1-aminoethyl-5-methoxyphenol structure
1228553-89-6 structure
商品名:2-(1S)-1-aminoethyl-5-methoxyphenol
CAS番号:1228553-89-6
MF:C9H13NO2
メガワット:167.205022573471
CID:2161093
PubChem ID:28607778

2-(1S)-1-aminoethyl-5-methoxyphenol 化学的及び物理的性質

名前と識別子

    • 2-((1S)-1-aminoethyl)-5-methoxyphenol
    • (S)-2-(1-Aminoethyl)-5-methoxyphenol
    • 2-[(S)-1-Aminoethyl]-5-methoxyphenol
    • 2-[(1S)-1-aminoethyl]-5-methoxyphenol
    • 2-(1S)-1-aminoethyl-5-methoxyphenol
    • インチ: 1S/C9H13NO2/c1-6(10)8-4-3-7(12-2)5-9(8)11/h3-6,11H,10H2,1-2H3/t6-/m0/s1
    • InChIKey: MUIJMEXMRKCHFK-LURJTMIESA-N
    • ほほえんだ: OC1C=C(C=CC=1[C@H](C)N)OC

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 141
  • トポロジー分子極性表面積: 55.5

2-(1S)-1-aminoethyl-5-methoxyphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1866286-0.25g
2-[(1S)-1-aminoethyl]-5-methoxyphenol
1228553-89-6
0.25g
$579.0 2023-09-18
Enamine
EN300-1866286-1.0g
2-[(1S)-1-aminoethyl]-5-methoxyphenol
1228553-89-6
1g
$1357.0 2023-06-01
Enamine
EN300-1866286-10g
2-[(1S)-1-aminoethyl]-5-methoxyphenol
1228553-89-6
10g
$2701.0 2023-09-18
Enamine
EN300-1866286-1g
2-[(1S)-1-aminoethyl]-5-methoxyphenol
1228553-89-6
1g
$628.0 2023-09-18
Enamine
EN300-1866286-0.1g
2-[(1S)-1-aminoethyl]-5-methoxyphenol
1228553-89-6
0.1g
$553.0 2023-09-18
Enamine
EN300-1866286-10.0g
2-[(1S)-1-aminoethyl]-5-methoxyphenol
1228553-89-6
10g
$5837.0 2023-06-01
Enamine
EN300-1866286-5.0g
2-[(1S)-1-aminoethyl]-5-methoxyphenol
1228553-89-6
5g
$3935.0 2023-06-01
Enamine
EN300-1866286-0.05g
2-[(1S)-1-aminoethyl]-5-methoxyphenol
1228553-89-6
0.05g
$528.0 2023-09-18
Enamine
EN300-1866286-2.5g
2-[(1S)-1-aminoethyl]-5-methoxyphenol
1228553-89-6
2.5g
$1230.0 2023-09-18
Enamine
EN300-1866286-0.5g
2-[(1S)-1-aminoethyl]-5-methoxyphenol
1228553-89-6
0.5g
$603.0 2023-09-18

2-(1S)-1-aminoethyl-5-methoxyphenol 関連文献

2-(1S)-1-aminoethyl-5-methoxyphenolに関する追加情報

2-(1S)-1-Aminoethyl-5-Methoxyphenol: A Comprehensive Overview

2-(1S)-1-Aminoethyl-5-Methoxyphenol, also known by its CAS number 1228553-89-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a phenol derivative with a unique structure that includes an aminoethyl group and a methoxy substituent. The presence of these functional groups makes it a versatile molecule with potential applications in drug design, biochemical research, and material science.

The structure of 2-(1S)-1-Aminoethyl-5-Methoxyphenol is characterized by a benzene ring with two substituents: a methoxy group at the 5-position and an aminoethyl group at the 2-position. The stereochemistry at the aminoethyl group is specified as (1S), indicating a specific spatial arrangement that could influence its biological activity. This stereochemistry is crucial in determining the compound's interactions with biological systems, making it a valuable tool in chiral chemistry and asymmetric synthesis.

Recent studies have highlighted the potential of 2-(1S)-1-Aminoethyl-5-Methoxyphenol as a building block for constructing bioactive molecules. For instance, researchers have explored its role in the synthesis of kinase inhibitors, which are critical in the development of anticancer drugs. The aminoethyl group serves as a flexible linker that can be modified to target specific protein-protein interaction sites, enhancing the compound's therapeutic potential.

In addition to its role in drug design, 2-(1S)-1-Aminoethyl-5-Methoxyphenol has been utilized in the development of advanced materials. Its phenolic hydroxyl group provides reactivity for polymerization reactions, enabling the creation of high-performance polymers with applications in electronics and biotechnology. Recent advancements in polymer chemistry have demonstrated how this compound can be integrated into polymeric networks to enhance mechanical properties and biocompatibility.

The synthesis of 2-(1S)-1-Aminoethyl-5-Methoxyphenol involves a multi-step process that combines principles from organic synthesis and asymmetric catalysis. Key steps include the formation of the benzene ring through electrophilic substitution reactions, followed by selective oxidation to introduce the phenolic hydroxyl group. The stereochemical control at the aminoethyl position is achieved through enantioselective catalysis, ensuring high enantiomeric excess in the final product.

The biological activity of 2-(1S)-1-Aminoethyl-5-Methoxyphenol has been extensively studied in vitro and in vivo models. Preclinical studies have shown that this compound exhibits potent antioxidant properties, making it a promising candidate for combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Furthermore, its ability to modulate cellular signaling pathways has been explored in cancer biology, where it has demonstrated selective cytotoxicity against cancer cells while sparing normal cells.

In terms of pharmacokinetics, 2-(1S)-1-Aminoethyl-5-Methoxyphenol exhibits favorable absorption and distribution profiles, which are essential for its therapeutic efficacy. Recent studies using advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) have provided insights into its metabolic pathways and bioavailability. These findings are critical for optimizing dosing regimens and improving drug delivery systems.

The environmental impact of 2-(1S)-1-Aminoethyl-5-Methoxyphenol has also been evaluated to ensure its safe use in industrial and biomedical applications. Research indicates that this compound undergoes rapid biodegradation under aerobic conditions, minimizing its ecological footprint. This makes it an eco-friendly alternative to traditional chemical building blocks.

In conclusion, 2-(1S)-1-Aminoethyl-5-Methoxyphenol, with its unique structure and versatile functional groups, represents a valuable molecule with diverse applications across multiple disciplines. Its potential as a drug candidate, material precursor, and chiral building block underscores its importance in contemporary chemical research. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly significant role in advancing science and technology.

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